molecular formula C14H12Cl2N2O2 B1589708 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile CAS No. 214470-68-5

4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

Cat. No. B1589708
Key on ui cas rn: 214470-68-5
M. Wt: 311.2 g/mol
InChI Key: BEGHZKYNLSIHIA-UHFFFAOYSA-N
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Patent
US06002008

Procedure details

A mixture of 3.5 g (12 mmol) of 7-(3-chloro-propoxy)-4-hydroxy-6-methoxy-quinoline-3-carbonitrile and 28 ml of phosphorous oxychloride was refluxed for 1.5 hr. Excess reagent was removed at reduced pressure. The residue was mixed with ice cold dilute sodium hydroxide and ethyl acetate. The mixture was extracted with a combination of ethyl acetate and tetrahydrofuran. The combined extracts were washed with a saturated solution of sodium bicarbonate, dried over magnesium sulfate, and filter through a short column of silica gel. Solvents were removed giving 3.2 g of the title compound as a pink solid that is used with additional purification.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:15]=[C:14]2[C:9]([C:10](O)=[C:11]([C:16]#[N:17])[CH:12]=[N:13]2)=[CH:8][C:7]=1[O:19][CH3:20].P(Cl)(Cl)([Cl:23])=O>>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:15]=[C:14]2[C:9]([C:10]([Cl:23])=[C:11]([C:16]#[N:17])[CH:12]=[N:13]2)=[CH:8][C:7]=1[O:19][CH3:20]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClCCCOC1=C(C=C2C(=C(C=NC2=C1)C#N)O)OC
Name
Quantity
28 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1.5 hr
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Excess reagent was removed at reduced pressure
ADDITION
Type
ADDITION
Details
The residue was mixed with ice cold dilute sodium hydroxide and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with a combination of ethyl acetate and tetrahydrofuran
WASH
Type
WASH
Details
The combined extracts were washed with a saturated solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter through a short column of silica gel
CUSTOM
Type
CUSTOM
Details
Solvents were removed

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC1=C(C=C2C(=C(C=NC2=C1)C#N)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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